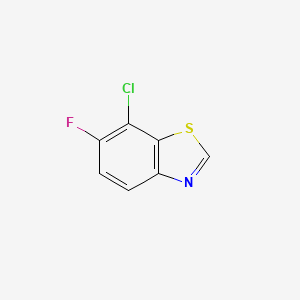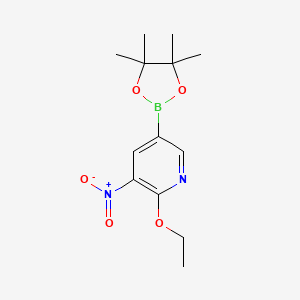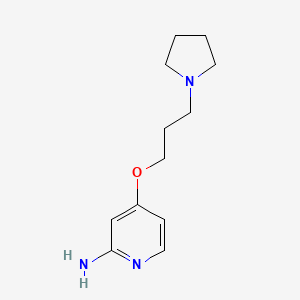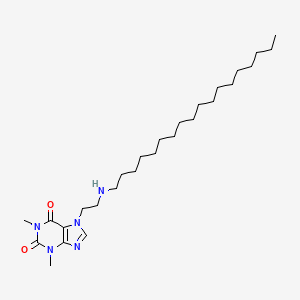
Theophylline, 7-(2-(octadecylamino)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Theophylline, 7-(2-(octadecylamino)ethyl)- is a derivative of theophylline, a well-known methylxanthine compound. Theophylline itself is commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator properties . The addition of the octadecylaminoethyl group to theophylline enhances its lipophilicity, potentially altering its pharmacokinetic and pharmacodynamic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-(2-(octadecylamino)ethyl)- typically involves the reaction of theophylline with an appropriate octadecylaminoethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to ensure the final product’s purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Theophylline, 7-(2-(octadecylamino)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halides or tosylates can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
Theophylline, 7-(2-(octadecylamino)ethyl)- has various applications in scientific research:
Chemistry: Used as a model compound to study the effects of lipophilic modifications on theophylline derivatives.
Mecanismo De Acción
Theophylline, 7-(2-(octadecylamino)ethyl)- exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in bronchodilation and anti-inflammatory effects. Additionally, the compound blocks adenosine receptors, which can lead to central nervous system stimulation and increased heart rate .
Comparación Con Compuestos Similares
Similar Compounds
Theobromine: Another methylxanthine with similar bronchodilator properties but less potent than theophylline.
Aminophylline: A compound that is a combination of theophylline and ethylenediamine, used for similar therapeutic purposes.
Uniqueness
Theophylline, 7-(2-(octadecylamino)ethyl)- is unique due to its enhanced lipophilicity, which may improve its pharmacokinetic properties, such as increased membrane permeability and bioavailability. This modification can potentially lead to more effective therapeutic applications compared to other methylxanthine derivatives .
Propiedades
Número CAS |
52943-51-8 |
|---|---|
Fórmula molecular |
C27H49N5O2 |
Peso molecular |
475.7 g/mol |
Nombre IUPAC |
1,3-dimethyl-7-[2-(octadecylamino)ethyl]purine-2,6-dione |
InChI |
InChI=1S/C27H49N5O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28-21-22-32-23-29-25-24(32)26(33)31(3)27(34)30(25)2/h23,28H,4-22H2,1-3H3 |
Clave InChI |
WXFAZRDCAIZMKF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNCCN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


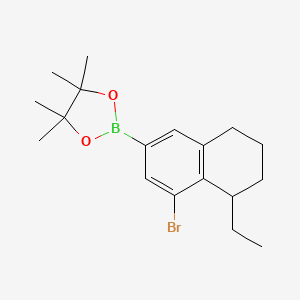
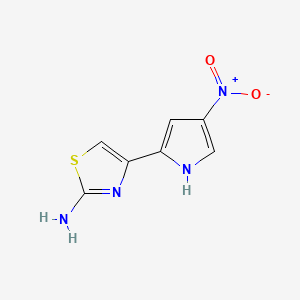
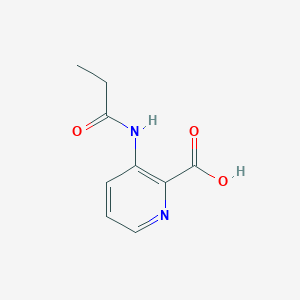
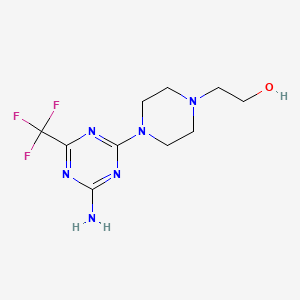

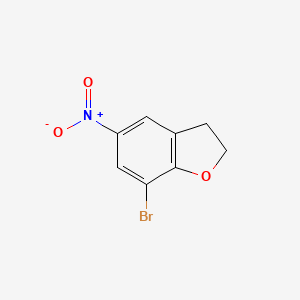
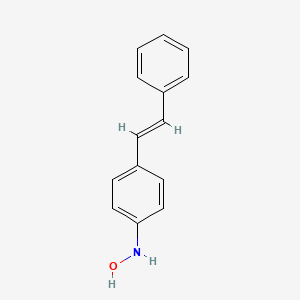
![2-Methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B13944868.png)
